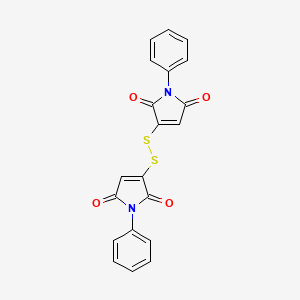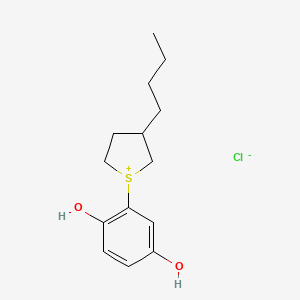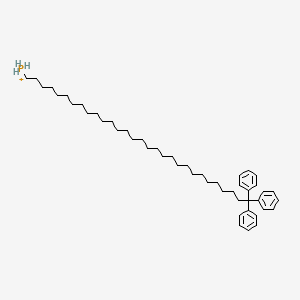
(30,30,30-Triphenyltriacontyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(30,30,30-Triphenyltriacontyl)phosphanium is a tertiary phosphine compound with the molecular formula C48H75P. It contains 124 atoms, including 75 hydrogen atoms, 48 carbon atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of (30,30,30-Triphenyltriacontyl)phosphanium typically involves the nucleophilic attack of phosphorus at a carbon atom of organic electrophiles, such as organyl halides, triflates, or sulfonates . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
(30,30,30-Triphenyltriacontyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo substitution reactions with halides, triflates, and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(30,30,30-Triphenyltriacontyl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (30,30,30-Triphenyltriacontyl)phosphanium involves its interaction with molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in organic molecules. This interaction can lead to the formation of new bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
(30,30,30-Triphenyltriacontyl)phosphanium can be compared with other tertiary phosphines, such as triphenylphosphine and tri-tert-butylphosphine. While these compounds share similar phosphorus-centered structures, this compound is unique due to its long alkyl chain and specific reactivity patterns . Similar compounds include:
Triphenylphosphine: A widely used ligand in catalysis.
Tri-tert-butylphosphine: Known for its steric bulk and reactivity.
Properties
CAS No. |
95979-35-4 |
|---|---|
Molecular Formula |
C48H76P+ |
Molecular Weight |
684.1 g/mol |
IUPAC Name |
30,30,30-triphenyltriacontylphosphanium |
InChI |
InChI=1S/C48H75P/c49-44-36-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-35-43-48(45-37-29-26-30-38-45,46-39-31-27-32-40-46)47-41-33-28-34-42-47/h26-34,37-42H,1-25,35-36,43-44,49H2/p+1 |
InChI Key |
JRPZGRCGWLSOQV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCCCCCCCCCCCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


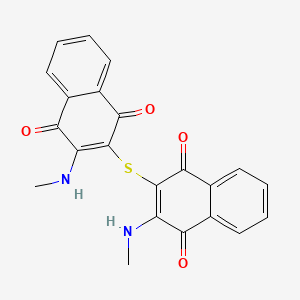

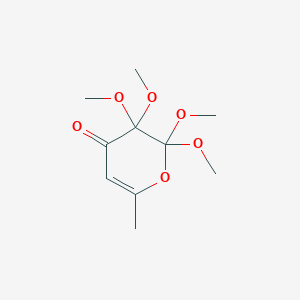
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
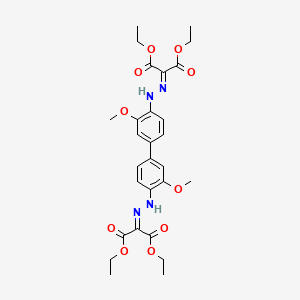
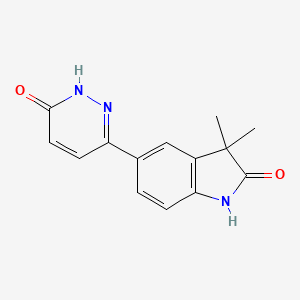
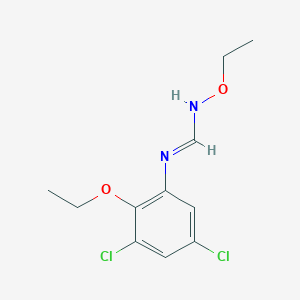
![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
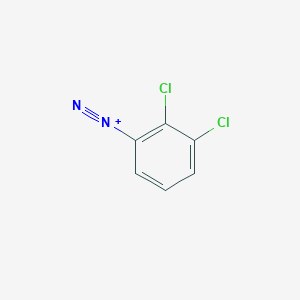
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
